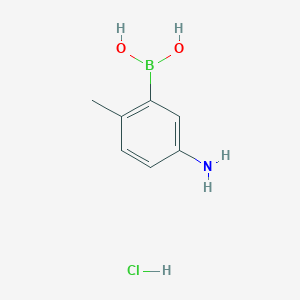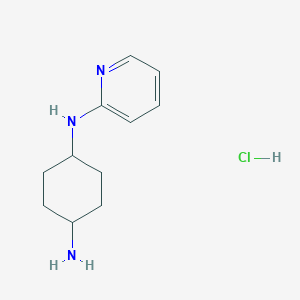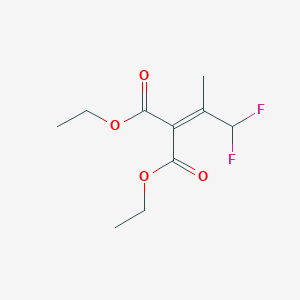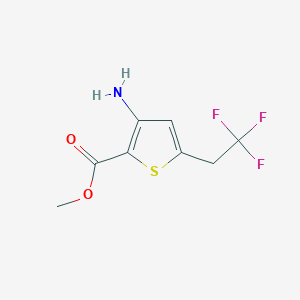![molecular formula C9H16ClNO2 B11755561 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride](/img/structure/B11755561.png)
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-6-azaspiro[25]octane-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Spiro Compound: The initial step involves the formation of the spiro compound through a cyclization reaction. This can be achieved by reacting a suitable precursor with a base under controlled conditions.
Introduction of the Methyl Group: The methyl group can be introduced through a methylation reaction using a methylating agent such as methyl iodide.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, typically using carbon dioxide under high pressure.
Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites of enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Azaspiro[2.5]octane-1-carboxylic acid hydrochloride
- tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate
Uniqueness
6-Methyl-6-azaspiro[2.5]octane-1-carboxylic acid hydrochloride is unique due to the presence of the methyl group, which can influence its reactivity and binding properties. This makes it distinct from other similar compounds and can lead to different biological and chemical properties.
Properties
Molecular Formula |
C9H16ClNO2 |
|---|---|
Molecular Weight |
205.68 g/mol |
IUPAC Name |
6-methyl-6-azaspiro[2.5]octane-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C9H15NO2.ClH/c1-10-4-2-9(3-5-10)6-7(9)8(11)12;/h7H,2-6H2,1H3,(H,11,12);1H |
InChI Key |
XTIRZHCOVFGYDL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)CC2C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(R)-N2-(2,4-Dimethoxybenzyl)-6,7-dihydro-5H-cyclopenta[b]pyridine-2,5-diamine](/img/structure/B11755493.png)
![Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride](/img/structure/B11755494.png)


![2-(6-Fluoropyridin-2-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B11755520.png)
![{3-Hydroxybicyclo[3.1.0]hexan-6-yl}methyl benzoate](/img/structure/B11755524.png)


![ethyl (2Z)-2-[(dimethylamino)methylidene]-5,5-diethoxy-3-oxopentanoate](/img/structure/B11755528.png)



